molecular formula C10H11NO B1344215 3-Ethoxy-4-methylbenzonitrile CAS No. 182287-57-6

3-Ethoxy-4-methylbenzonitrile

Cat. No.: B1344215
CAS No.: 182287-57-6
M. Wt: 161.2 g/mol
InChI Key: APQKJXQIJNAJAO-UHFFFAOYSA-N
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Description

Significance of the Benzonitrile (B105546) Scaffold in Contemporary Organic Chemistry

The benzonitrile scaffold, a benzene (B151609) ring substituted with a nitrile group, is a cornerstone in modern organic chemistry. atamankimya.com This structural motif is present in a wide array of functional molecules and serves as a versatile precursor for numerous chemical transformations. wikipedia.org The nitrile group can be readily converted into other functional groups such as amines, amides, and carboxylic acids, making benzonitrile derivatives valuable intermediates in the synthesis of complex organic molecules. atamankimya.comoup.com Furthermore, the benzonitrile unit can form coordination complexes with various transition metals, which are useful as synthetic intermediates. atamankimya.comwikipedia.org The inherent properties of the benzonitrile scaffold, including its chemical stability and the electronic influence of the nitrile group on the aromatic ring, contribute to its widespread use in the development of pharmaceuticals, agrochemicals, and functional materials. acs.org

Contextualization of 3-Ethoxy-4-methylbenzonitrile within Substituted Benzonitrile Chemistry

This compound is a specific example of a substituted benzonitrile, featuring an ethoxy group at the 3-position and a methyl group at the 4-position of the benzene ring. This particular substitution pattern imparts distinct chemical and physical properties to the molecule. The electron-donating nature of the ethoxy and methyl groups influences the reactivity of the aromatic ring and the nitrile group. The study of such substituted benzonitriles is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties. oup.com The presence of multiple functional groups in this compound makes it a valuable building block in organic synthesis, allowing for sequential and regioselective modifications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-12-10-6-9(7-11)5-4-8(10)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQKJXQIJNAJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625932
Record name 3-Ethoxy-4-methylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182287-57-6
Record name 3-Ethoxy-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Ethoxy 4 Methylbenzonitrile and Analogous Structures

Strategic Ethoxylation and Methylation of Aromatic Precursors

The introduction of ethoxy and methyl groups onto an aromatic ring is a fundamental step in the synthesis of 3-ethoxy-4-methylbenzonitrile and related structures. This is typically achieved through the alkylation of phenolic precursors.

Utilization of Isovanillin (B20041) as a Precursor in Related Ethoxylation Reactions

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a common starting material in the synthesis of related ethoxylated compounds. wikipedia.orgchemicalbull.com The phenolic hydroxyl group of isovanillin can be readily ethylated. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde, a compound structurally similar to the target molecule, often starts from isovanillin. google.com This ethylation is typically carried out using an ethylating agent like bromoethane (B45996) in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF). The reaction conditions are often optimized to achieve high yields, with temperatures ranging from 80–90°C. One specific method involves reacting isovanillin with bromoethane and potassium carbonate in DMF, resulting in a 98.9% pure product after extraction and drying. Another approach utilizes sodium hydroxide (B78521) as the base and benzyltriethylammonium chloride as a phase transfer catalyst, achieving a high yield of 3-ethoxy-4-methoxybenzaldehyde. google.com

These methodologies for the ethoxylation of isovanillin provide a clear precedent for the ethoxylation of a corresponding 3-hydroxy-4-methylbenzaldehyde (B1330486) precursor to ultimately yield this compound. The reactivity of the phenolic hydroxyl group is a key feature exploited in these synthetic routes.

Alkyl Halide-Mediated Ether Formation

The formation of an ether linkage via the reaction of an alkyl halide with a phenoxide is a widely used and effective method. This reaction, often a variant of the Williamson ether synthesis, is directly applicable to the synthesis of this compound from a 3-hydroxy-4-methylbenzonitrile (B1318791) precursor.

In a directly analogous synthesis of 3-ethoxy-4-methoxybenzonitrile (B1661997), 3-hydroxy-4-methoxybenzonitrile (B193458) is alkylated with bromoethane. chemicalbook.com The reaction is facilitated by potassium carbonate in DMF, and heating to 100°C for 8 hours can produce a 95.5% yield of the desired product. chemicalbook.com This demonstrates the feasibility of ethylating a hydroxyl group on a benzonitrile (B105546) ring system using an alkyl halide. The general applicability of this method suggests that 3-hydroxy-4-methylbenzonitrile could be similarly ethylated to produce this compound.

PrecursorReagentsConditionsProductYield
IsovanillinBromoethane, Potassium Carbonate, DMF80-90°C, 8-12 hours3-Ethoxy-4-methoxybenzaldehyde>98%
3-Hydroxy-4-methoxybenzonitrileBromoethane, Potassium Carbonate, DMF100°C, 8 hours3-Ethoxy-4-methoxybenzonitrile95.5% chemicalbook.com
IsovanillinBromoethane, Sodium Hydroxide, Benzyltriethylammonium Chloride, Water25°C, 4 hours3-Ethoxy-4-methoxybenzaldehyde94.8% google.com

Nitrile Group Formation from Aromatic Aldehydes and Oximes

A crucial step in the synthesis of benzonitriles is the introduction of the nitrile functional group. A common and effective strategy involves the conversion of an aromatic aldehyde to a nitrile, often proceeding through an oxime intermediate.

Aldehyde Oximation and Subsequent Dehydration Methodologies

The conversion of an aldehyde to a nitrile can be efficiently achieved in a two-step process: oximation followed by dehydration. The aldehyde is first reacted with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to yield the nitrile.

A patented method for preparing 3-ethoxy-4-methoxybenzonitrile illustrates this approach. google.com The process begins with the ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde. This aldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. Subsequent dehydration of the oxime is achieved using acetic anhydride, which also allows for recycling, making the process more economical. google.com Another method involves the conversion of ethyl vanillin (B372448) to 3-ethoxy-4-hydroxybenzonitrile (B1587206) using hydroxylamine hydrochloride in acetonitrile (B52724) at elevated temperatures (70–85°C).

Dehydration of aldoximes to nitriles can be accomplished with various reagents. While traditional methods might use strong dehydrating agents, newer protocols have been developed. For example, the dehydration of aldoximes can be achieved using reagents like triethylamine/sulfur dioxide or silica (B1680970) gel. asianpubs.org

Hydroxylamine Hydrochloride-Mediated Approaches to Nitrile Synthesis

One-pot syntheses that convert aldehydes directly to nitriles using hydroxylamine hydrochloride are highly desirable for their efficiency. These methods typically involve the in-situ formation of the aldoxime followed by its immediate dehydration.

Several catalytic systems have been developed to facilitate this transformation. A green and simple method utilizes silica gel to catalyze the reaction between an aldehyde and hydroxylamine hydrochloride under solvent-free conditions. ajgreenchem.com This approach is effective for a wide range of aliphatic and aromatic aldehydes. ajgreenchem.com Another facile, one-pot synthesis employs anhydrous ferrous sulfate (B86663) in DMF under reflux conditions, leading to high yields of nitriles. asianpubs.org The use of ferric hydrogen sulfate as a heterogeneous and recyclable catalyst in DMF has also been reported to give good to excellent yields of nitrile-containing aromatic compounds. orgchemres.org Other catalytic systems include the use of sodium iodide in refluxing acetonitrile. thieme-connect.com

These hydroxylamine hydrochloride-mediated methods offer a direct and often high-yielding route from an aromatic aldehyde, such as the conceptual 3-ethoxy-4-methylbenzaldehyde (B3243451), to the corresponding nitrile, this compound.

AldehydeReagentsConditionsProductYield
Various Aromatic AldehydesHydroxylamine Hydrochloride, Silica GelHot, Solvent-freeCorresponding NitrilesNot specified ajgreenchem.com
Various AldehydesHydroxylamine Hydrochloride, Anhydrous Ferrous Sulfate, DMFRefluxCorresponding Nitriles90-95% asianpubs.org
Various AldehydesHydroxylamine Hydrochloride, Ferric Hydrogen Sulfate, DMF120°CCorresponding NitrilesGood to Excellent orgchemres.org
Aliphatic and Aromatic AldehydesHydroxylamine Hydrochloride, Sodium Iodide, AcetonitrileRefluxCorresponding NitrilesNot specified thieme-connect.com

Controlled Halogenation and Subsequent Functionalization Routes (e.g., for 3-methoxy-4-methylbenzonitrile)

The synthesis of analogs such as 3-methoxy-4-methylbenzonitrile (B1590838) can provide insights into synthetic strategies that could be adapted for this compound. These routes often involve halogenation as a key step to introduce functionality that can be further manipulated.

For the synthesis of 3-methoxy-4-methylbenzonitrile, a common precursor is 3-methoxy-4-methylbenzoic acid. google.com This acid can be converted to the corresponding benzoyl chloride using thionyl chloride, which is then reacted with ammonia (B1221849) to form 3-methoxy-4-methylbenzamide. Dehydration of this amide yields 3-methoxy-4-methylbenzonitrile. google.com

An alternative route involves the halogenation of a methyl group. For example, the methyl group of 3-methoxy-4-methylbenzonitrile can be brominated using N-bromosuccinimide (NBS) to form 3-methoxy-4-dibromomethylbenzonitrile. google.com This di-brominated intermediate can then be hydrolyzed to generate an aldehyde, as seen in the synthesis of 2-methoxy-4-cyanobenzaldehyde. google.com This highlights how halogenation can be used to functionalize the methyl group for further transformations.

Furthermore, regioselective bromination of phenols and anilines can be achieved using specific reagents like ethylenebis(N-methylimidazolium) ditribromide. researchgate.net The bromination of cresol (B1669610) isomers has also been studied, indicating that the position of the methyl and hydroxyl groups influences the reaction rate. unitedjchem.org Such controlled halogenation of an aromatic ring could be a strategic step in a multi-step synthesis, allowing for the introduction of other functional groups through subsequent reactions like cross-coupling.

Catalytic Approaches in Benzonitrile Synthesis

The development of catalytic methods has revolutionized the synthesis of benzonitriles, offering milder reaction conditions and improved efficiency over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions. beilstein-journals.orgacs.org Transition metals such as palladium, nickel, and copper are pivotal in these transformations, with the choice of metal often depending on the reactivity of the starting aryl halide. researchgate.net

Copper-Catalyzed C-C and C-N Bond Formations

Copper-catalyzed reactions represent a cost-effective and efficient strategy for the synthesis of aryl nitriles. These methods often involve the cyanation of aryl halides. A notable advancement is the use of formamide (B127407) as a cyanide source in a copper iodide/triphenylphosphine catalyzed system, which provides a safer alternative to toxic cyanide reagents. rsc.org This method has been shown to be effective for a variety of aryl halides with both electron-donating and electron-withdrawing groups, yielding moderate to excellent nitrile products. rsc.org

The classic Rosenmund-von Braun reaction, which traditionally uses a stoichiometric amount of copper(I) cyanide at high temperatures, has been improved by the use of catalytic amounts of copper(I) iodide with alkali metal cyanides. organic-chemistry.org This catalytic approach allows for milder reaction conditions. organic-chemistry.org A significant improvement is a domino halogen exchange-cyanation procedure for aryl bromides, which employs a copper(I) iodide catalyst with a diamine ligand, allowing the reaction to proceed in a non-polar solvent and simplifying product purification. organic-chemistry.org This method demonstrates excellent functional group tolerance. organic-chemistry.org

More recent developments have focused on using even safer cyanide sources. For instance, a copper-mediated cyanation of aryl halides has been achieved using a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source. acs.org Another innovative approach utilizes potassium hexacyanoferrate(II) as a non-toxic cyanide source in a copper-catalyzed reaction, avoiding the need for precious palladium catalysts. researchgate.net

Table 1: Comparison of Copper-Catalyzed Cyanation Methods

Catalyst SystemCyanide SourceKey AdvantagesReference
Copper Iodide/TriphenylphosphineFormamideInexpensive, cyanide-free rsc.org
Copper(I) Iodide (catalytic)Alkali Metal CyanidesMilder conditions than traditional Rosenmund-von Braun organic-chemistry.org
Copper(I) Iodide/Diamine LigandSodium CyanideDomino halogen exchange-cyanation, non-polar solvent organic-chemistry.org
Copper(II) AcetateAmmonium Bicarbonate/DMFPractical and safe cyanide source acs.org
Copper(BF4)2·6H2O/DMEDAPotassium Hexacyanoferrate(II)Avoids toxic alkali cyanides and palladium researchgate.net

Ruthenium(II) Catalytic Systems for Functionalization

Ruthenium(II) catalysts have emerged as versatile tools for the functionalization of various organic molecules, including the synthesis and modification of benzonitriles. These catalysts can facilitate C-H bond activation, allowing for direct cyanation of arenes. For example, a robust ruthenium(II) catalyst has been used for the direct cyanation of arenes and heteroarenes bearing weakly coordinating amide groups. rsc.org This method exhibits high site-selectivity and tolerates a wide range of functional groups. rsc.org

Ruthenium catalysts are also effective in the α-alkylation of arylmethyl nitriles using alcohols, a process that proceeds via a hydrogen borrowing pathway and produces water as the only byproduct. researchgate.net This atom-economical transformation is highly efficient for various primary alcohols. researchgate.net Furthermore, ruthenium-catalyzed reactions have been developed for the synthesis of amides from nitriles and alcohols with complete atom economy. nih.govorganic-chemistry.org

Recent research has also explored the use of ruthenium catalysts in oxidative cyanation reactions. For instance, starch-immobilized ruthenium trichloride (B1173362) can catalyze the oxidative cyanation of tertiary amines to form α-aminonitriles. beilstein-journals.org Homogeneous ruthenium catalysts have also been employed for the oxidative cyanation of tertiary amines using molecular oxygen. beilstein-journals.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. This involves the use of environmentally benign solvents, renewable reagents, and designing reactions with high atom economy.

Development of Environmentally Benign Solvents and Reagents

Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for greener alternatives. benthamdirect.com Water, supercritical fluids, ionic liquids, and bio-based solvents are prominent examples of environmentally benign reaction media. benthamdirect.comneuroquantology.com

In the context of benzonitrile synthesis, ionic liquids have been shown to act as recyclable agents with multiple roles, including co-solvent, catalyst, and phase separator. rsc.orgresearchgate.netrsc.org A novel green route for benzonitrile synthesis from benzaldehyde (B42025) and hydroxylamine hydrochloride utilizes a hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt in an ionic liquid, eliminating the need for a metal salt catalyst and simplifying the separation process. rsc.orgresearchgate.netrsc.org This method achieves a 100% conversion and yield under optimized conditions, and the ionic liquid can be easily recovered and reused. rsc.orgresearchgate.netrsc.org

The use of safer reagents is another cornerstone of green chemistry. The development of methods that avoid highly toxic cyanide sources, such as the copper-catalyzed cyanation using formamide or potassium hexacyanoferrate(II), is a significant step towards greener benzonitrile synthesis. researchgate.netrsc.org

Atom Economy and Waste Minimization Strategies

Atom economy, a concept introduced to measure the efficiency of a chemical reaction in incorporating all reactant atoms into the final product, is a key metric in green chemistry. jocpr.com Reactions with high atom economy minimize the generation of waste.

Catalytic reactions, by their nature, contribute to higher atom economy as the catalyst is used in small amounts and can often be recycled. The ruthenium-catalyzed synthesis of amides from alcohols and nitriles is a prime example of a reaction with 100% atom economy, as no byproducts are formed. nih.govorganic-chemistry.org Similarly, the α-alkylation of arylmethyl nitriles using alcohols via a hydrogen borrowing mechanism produces only water as a byproduct, representing a highly atom-economical process. researchgate.net

Waste minimization can also be achieved by designing one-pot synthesis routes, which reduce the number of separation and purification steps. A fluoride-catalyzed dehydration of primary amides to nitriles using hydrosilanes offers a convenient one-pot protocol with high selectivity and mild conditions, avoiding the waste associated with traditional dehydrating agents. acs.orgorganic-chemistry.org

Elucidation of Reaction Mechanisms and Pathways Involving 3 Ethoxy 4 Methylbenzonitrile Derivatives

Mechanistic Investigations of Nitrile Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations.

Catalytic Hydration of Nitriles to Amides

The conversion of nitriles to amides is a fundamental organic transformation. libretexts.orglumenlearning.com This reaction can be catalyzed by either acid or base. libretexts.orglumenlearning.com

Acid-Catalyzed Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orglibretexts.org A water molecule, acting as a nucleophile, then attacks this activated carbon. libretexts.orglibretexts.org A subsequent proton transfer and tautomerization of the resulting imidic acid intermediate leads to the formation of the amide. chemistrysteps.com The general steps are:

Protonation: The nitrile is protonated to increase its electrophilicity. libretexts.orglumenlearning.com

Nucleophilic Attack: Water attacks the electrophilic carbon of the protonated nitrile. libretexts.orglumenlearning.com

Proton Transfer: A proton is transferred to form a more stable intermediate. libretexts.orglumenlearning.com

Resonance: The intermediate is stabilized by resonance. libretexts.org

Deprotonation: Deprotonation yields the final amide product. libretexts.orglumenlearning.com

Base-Catalyzed Mechanism: In the presence of a base, such as sodium hydroxide (B78521) (NaOH), a hydroxide ion directly attacks the electrophilic nitrile carbon. libretexts.orgst-andrews.ac.uk The resulting anionic intermediate is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide. libretexts.orgchemistrysteps.com Kinetic studies on the NaOH-catalyzed hydration of benzonitriles have shown that this method can be highly selective for the formation of amides, with minimal over-hydrolysis to the carboxylic acid. st-andrews.ac.uk

Transition metal complexes, such as those involving ruthenium pincer ligands, have also been developed as effective catalysts for nitrile hydration under mild conditions. rug.nlrug.nl These catalysts can operate through a metal-ligand cooperative mechanism where the nitrile binds to the metal center, activating it for nucleophilic attack by water. rug.nl

Electrophilic Aromatic Substitution Patterns on Substituted Benzonitriles

Electrophilic aromatic substitution (EAS) is a key reaction for modifying the benzene (B151609) ring. The regioselectivity of this reaction is dictated by the electronic properties of the substituents already present on the ring. libretexts.orgmasterorganicchemistry.com

In 3-ethoxy-4-methylbenzonitrile, we have three substituents to consider:

Nitrile group (-CN): This is a deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. masterorganicchemistry.com

Ethoxy group (-OCH₂CH₃): This is an activating group and an ortho, para-director due to its strong electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect. libretexts.org

Methyl group (-CH₃): This is a weakly activating group and an ortho, para-director due to hyperconjugation and a weak electron-donating inductive effect.

The directing effects of these groups are in conflict. The powerful ortho, para-directing influence of the ethoxy group and the weaker ortho, para-directing effect of the methyl group will compete with the meta-directing effect of the nitrile group. The positions ortho and para to the activating groups are favored for electrophilic attack. chemistry.coach Specifically, the positions C2, C5, and C6 are activated. The position C5 is sterically less hindered. Therefore, electrophilic substitution is most likely to occur at the C5 position, followed by the C2 position. The C6 position is sterically hindered by the adjacent ethoxy group.

Nucleophilic Aromatic Substitution Considerations and Scope

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. byjus.com The nitrile group in this compound is electron-withdrawing, which can facilitate SNA reactions.

The reaction generally proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. nih.gov For a nucleophile to displace a group on the ring, that group must be a suitable leaving group (e.g., a halide). In the case of this compound itself, there are no conventional leaving groups. However, if a halogen were present on the ring, particularly at a position activated by the nitrile group (ortho or para), SNA could occur. byjus.com

Recent advancements have expanded the scope of SNA reactions to include aryl ethers, where an alkoxy group can act as a leaving group, particularly through photoredox catalysis. acs.org This suggests that under specific catalytic conditions, the ethoxy group of this compound could potentially be displaced by a nucleophile. Intramolecular SNA reactions of benzyl (B1604629) nitriles have also been developed to synthesize indolenines. chemistrycongresses.ch

Exploration of Radical Pathways in Benzonitrile (B105546) Reactions

Radical reactions involving benzonitriles have been explored, particularly in the context of dissociative ionization and reactions with other radical species. Studies on the dissociative ionization of benzonitrile have revealed numerous fragmentation pathways, leading to the formation of various reactive ions and neutral species. aanda.orgaanda.org These processes can involve sequential dissociations, where fragment ions undergo further breakdown. aanda.org

The benzonitrile radical anion can be formed and participate in reactions. For instance, the radical anion of benzonitrile has been shown to act as a nucleophile in the arylation of fluorinated benzonitriles. acs.org The protonation of the benzonitrile radical anion has also been studied, with a pKa of 7.4 determined for the protonation reaction. dtu.dk

Furthermore, reactions of benzonitrile radical cations with molecules like ethylene (B1197577) and acetylene (B1199291) have been investigated. qut.edu.auacs.orgnih.govresearchgate.net These reactions can proceed without an energy barrier and lead to the formation of addition and addition-elimination products. qut.edu.auconsensus.app In the case of acetylene, sequential reactions with the benzonitrile radical cation can form covalently bonded adducts, providing insights into the formation of complex nitrogen-containing organic molecules. acs.orgnih.govresearchgate.net

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides (as observed for isoxazole (B147169) derivatives)

The 1,3-dipolar cycloaddition is a powerful reaction for the synthesis of five-membered heterocyclic rings. wikipedia.org Nitrile oxides, which can be generated from the corresponding oximes, are common 1,3-dipoles used in these reactions. nih.govbenthamdirect.com They react with dipolarophiles, such as alkenes and alkynes, to form isoxazolines and isoxazoles, respectively. wikipedia.orgnih.govresearchgate.net

While there is no direct literature on the 1,3-dipolar cycloaddition of a nitrile oxide derived from 3-ethoxy-4-methylbenzaldehyde (B3243451) oxime, the general principles of this reaction are well-established. wikipedia.orgyoutube.com The nitrile oxide generated from 3-ethoxy-4-methylbenzaldehyde oxime would be an electron-rich dipole due to the electron-donating ethoxy and methyl groups on the aromatic ring. This would influence its reactivity towards different dipolarophiles.

The reaction is a concerted [4+2] cycloaddition, and its regioselectivity and stereoselectivity are important considerations. wikipedia.org The reaction can be influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile. mdpi.com These cycloaddition reactions are valuable as they provide access to complex heterocyclic structures that can serve as intermediates in the synthesis of other molecules. benthamdirect.com

Derivatization and Functionalization Strategies of 3 Ethoxy 4 Methylbenzonitrile

Chemical Modifications of the Nitrile Group

The nitrile group is a key functional handle for the derivatization of 3-Ethoxy-4-methylbenzonitrile, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and primary amines.

Controlled Hydrolysis to Carboxylic Acids or Amides

The hydrolysis of nitriles is a fundamental transformation in organic chemistry. Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide. The reaction outcome is often dependent on the reaction conditions. For instance, acidic hydrolysis, typically employing a strong acid like hydrochloric acid and heat, leads to the formation of the corresponding carboxylic acid. masterorganicchemistry.com The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis steps. masterorganicchemistry.com

Basic hydrolysis, on the other hand, can be controlled to yield either the amide or the carboxylic acid. The reaction of a nitrile with a base, such as hydroxide (B78521), initially forms an intermediate that can be protonated to give the amide. Further hydrolysis of the amide under the reaction conditions will lead to the carboxylate salt, which upon acidification yields the carboxylic acid.

A related synthesis of 3-methoxy-4-methylbenzonitrile (B1590838) from 3-methoxy-4-methylbenzoic acid highlights the reversible nature of this transformation, where the carboxylic acid is converted to the nitrile. prepchem.com

Selective Reduction to Primary Amines

The reduction of the nitrile group provides a direct route to primary amines. A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the selectivity and yield of the desired primary amine. organic-chemistry.org Common methods for the reduction of nitriles to primary amines include catalytic hydrogenation and the use of metal hydrides. bme.hu

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles. bme.hu Catalysts based on nickel, cobalt, or ruthenium have been shown to be effective for the selective hydrogenation of nitriles to primary amines. bme.hu For example, cobalt-based catalysts have been utilized in the hydrogenation of both aliphatic and aromatic nitriles to produce primary amines. bme.hu The reaction is often carried out under pressure and at elevated temperatures. bme.hu

Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes can be used. For instance, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of nitriles to primary amines in excellent yields. organic-chemistry.org Another approach involves the use of ammonia (B1221849) borane under thermal decomposition conditions, which offers an environmentally benign method for this reduction. organic-chemistry.org

Transformations and Cleavage of the Ethoxy Moiety

The ethoxy group in this compound can undergo various transformations, including cleavage to the corresponding phenol (B47542). Ether cleavage can be achieved using strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group, resulting in the formation of the phenol and ethyl halide.

Furthermore, the ethoxy group can be involved in etherification and transetherification reactions. For instance, iron-catalyzed etherification reactions using alcohols have been reported. acs.org While direct examples with this compound are not prevalent in the provided search results, analogous transformations on similar aromatic ethers suggest the possibility of such reactions.

Functionalization at the Methyl Group (e.g., side-chain bromination for 3-methoxy-4-methylbenzonitrile)

The methyl group on the benzonitrile (B105546) ring presents another site for functionalization, most notably through side-chain halogenation. A common method for this is side-chain bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. rsc.orggoogle.comrasayanjournal.co.ingoogle.com This reaction introduces a bromine atom onto the methyl group, forming a benzylic bromide. This benzylic bromide is a versatile intermediate that can be further converted into a variety of other functional groups.

For example, in the synthesis of the drug anastrozole, a similar side-chain bromination of α,α,α',α'-tetramethyl-5-methyl-1,3-benzenediacetonitrile is a key step. google.comgoogle.com The resulting brominated compound is then reacted with sodium triazole to introduce the triazole ring. google.com While the direct side-chain bromination of this compound is not explicitly detailed, the principles of benzylic bromination are well-established and applicable. For instance, the side-chain bromination of 3,5-dimethoxy-4-methylbenzoic acid has been attempted using N-bromosuccinimide. rsc.org

Electrophilic Aromatic Functionalization on the Benzonitrile Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents (ethoxy, methyl, and nitrile groups) will determine the position of the incoming electrophile. The ethoxy group is an activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The nitrile group, however, is a deactivating, meta-directing group. The interplay of these directing effects will influence the regioselectivity of the substitution.

A relevant example of electrophilic substitution on a similar system is the C7-nitration of quinoxalinones, where the nitration occurs on the electron-rich aromatic ring rather than the electron-deficient N-heterocycle. nih.gov This suggests that electrophilic substitution on this compound would likely be directed by the activating ethoxy and methyl groups to the positions ortho and para to them, while avoiding the position meta to the deactivating nitrile group.

Introduction of Heterocyclic Rings Adjacent to the Benzonitrile Core (e.g., quinoxalinones, isoxazoles, triazoles)

The benzonitrile core can serve as a scaffold for the construction of various heterocyclic rings. This is a common strategy in medicinal chemistry to generate novel compounds with diverse biological activities.

Quinoxalinones: Quinoxalinones can be synthesized from precursors derived from benzonitriles. For example, the synthesis of fused dihalo-aziridino quinoxalinones has been reported, starting from N-alkylated quinoxalin-2(1H)-ones. acs.org While a direct synthesis from this compound is not explicitly described, functionalized benzonitriles can be precursors to the aniline (B41778) derivatives needed for quinoxalinone synthesis.

Isoxazoles: The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved via a [3 + 2]-cycloaddition reaction between nitrile oxides and 1,3-dicarbonyl compounds. beilstein-journals.org The nitrile group of this compound could potentially be converted to a nitrile oxide, which could then participate in such cycloaddition reactions to form isoxazole (B147169) rings.

Triazoles: The construction of triazole rings is a well-established area of organic synthesis. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). tandfonline.combeilstein-journals.org A synthetic route to triazole-pyrimidine-methylbenzonitrile derivatives involves a Sonogashira cross-coupling reaction followed by an azide-alkyne cycloaddition. tandfonline.com Similarly, this compound could be functionalized with an alkyne or an azide (B81097) group to enable its incorporation into a triazole ring system. For instance, the synthesis of 1,2,3-triazoles can be achieved from the reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 4 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) Analysis for Proton Environments

The ¹H NMR spectrum of 3-Ethoxy-4-methylbenzonitrile provides detailed information about the number, connectivity, and chemical environment of the protons. The aromatic region is expected to show signals for three protons on the benzene (B151609) ring. The proton at position 5, being ortho to the methyl group and meta to the ethoxy and cyano groups, would likely appear as a doublet. The protons at positions 2 and 6 would also exhibit distinct signals, likely as a singlet and a doublet, respectively, due to their unique electronic environments.

The aliphatic region will feature signals corresponding to the ethoxy and methyl groups. The ethoxy group will present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl group attached to the aromatic ring at position 4 is expected to appear as a singlet, as it has no adjacent protons to couple with.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic H-27.3 - 7.5d~2
Aromatic H-67.2 - 7.4dd~8, ~2
Aromatic H-57.1 - 7.3d~8
-OCH2CH34.0 - 4.2q~7
Ar-CH32.2 - 2.4s-
-OCH2CH31.3 - 1.5t~7

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The nitrile carbon will appear in the characteristic downfield region for this functional group. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the cyano group (C-1) and the carbons bearing the ethoxy (C-3) and methyl (C-4) groups will be significantly influenced by their respective electronic effects. The remaining aromatic carbons (C-2, C-5, C-6) will also have unique resonances. In the aliphatic region, signals for the methylene and methyl carbons of the ethoxy group, as well as the methyl carbon attached to the ring, will be observed.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (C-OEt)155 - 160
C-4 (C-CH3)135 - 140
C-6130 - 135
C-2115 - 120
C≡N118 - 120
C-5110 - 115
C-1 (C-CN)100 - 105
-OCH2CH360 - 65
Ar-CH315 - 20
-OCH2CH310 - 15

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Confirmation

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons (H-5 and H-6), helping to definitively assign these signals.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. science-softcon.de This would allow for the direct assignment of the carbon signals for all protonated carbons. For instance, the signal for the aromatic proton at C-5 would show a cross-peak with the signal for the C-5 carbon. Similarly, the protons of the ethoxy and methyl groups would show correlations to their respective carbon atoms.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The presence of an aromatic ring will be confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ethoxy group will show characteristic C-O stretching bands, with the aryl-alkyl ether linkage likely producing a strong, asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. Aliphatic C-H stretching vibrations from the ethoxy and methyl groups will be observed in the 2850-3000 cm⁻¹ range.

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3000 - 3100Aromatic Ring
Aliphatic C-H Stretch2850 - 3000-CH3, -CH2-
C≡N Stretch2220 - 2240Nitrile
Aromatic C=C Stretch1450 - 1600Aromatic Ring
Asymmetric C-O-C Stretch1200 - 1275Aryl-alkyl ether
Symmetric C-O-C Stretch1020 - 1075Aryl-alkyl ether

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₀H₁₁NO), the calculated exact mass is 161.0841 g/mol . An HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

In addition to the molecular ion peak (M⁺), the mass spectrum will show a series of fragment ions that provide further structural information. Common fragmentation pathways for substituted benzonitriles include the loss of small molecules or radicals. For this compound, potential fragmentation patterns could involve the loss of a methyl radical (•CH₃) from the ethoxy group to give an [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to give an [M-29]⁺ ion. Cleavage of the ether bond could also lead to characteristic fragments. The fragmentation pattern of aromatic compounds often includes the formation of a stable tropylium (B1234903) ion or related structures.

m/z (predicted)Possible Fragment IonPossible Neutral Loss
161.0841[C₁₀H₁₁NO]⁺ (Molecular Ion)-
146.0606[C₉H₈NO]⁺•CH₃
132.0450[C₈H₆NO]⁺•C₂H₅
116.0497[C₈H₆N]⁺•OCH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The UV-Vis spectrum of this compound is expected to be similar to that of other substituted benzonitriles. Benzonitrile (B105546) itself exhibits absorption bands characteristic of the benzene chromophore. aip.org The presence of the ethoxy and methyl substituents on the benzene ring will cause a shift in the absorption maxima (λmax) and may affect the intensity of the absorption.

The spectrum will likely show a primary absorption band (π → π* transition) in the UV region, characteristic of the substituted benzene ring. The presence of the electron-donating ethoxy and methyl groups is expected to cause a bathochromic shift (a shift to longer wavelengths) of this band compared to unsubstituted benzonitrile. The nitrile group, being an electron-withdrawing group, will also influence the electronic transitions. Analysis of the λmax and molar absorptivity (ε) can provide insights into the extent of conjugation and the electronic nature of the molecule.

TransitionPredicted λmax (nm)Solvent
π → π240 - 260Ethanol or Hexane
n → π280 - 300 (weak)Ethanol or Hexane

X-ray Crystallography for Precise Solid-State Structure Determination

Determination of Crystal Structure and Molecular Conformation

A detailed description of the crystal system, space group, and unit cell dimensions for this compound cannot be provided due to the absence of experimental crystallographic data. Similarly, a definitive analysis of its molecular conformation in the solid state, including the planarity of the benzene ring and the orientation of the ethoxy and methyl substituents, remains undetermined.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Specific, experimentally determined values for the bond lengths (e.g., C-C bonds in the aromatic ring, C-O, C-N bonds), bond angles, and the torsion angles that define the three-dimensional shape of the this compound molecule are not available. A data table of these parameters cannot be generated without a prior crystallographic study.

While theoretical calculations could provide estimations of these structural parameters, such computational data would not represent the experimentally determined solid-state structure as requested by the focus on X-ray crystallography.

Computational Chemistry and Molecular Modeling of 3 Ethoxy 4 Methylbenzonitrile

Theoretical Prediction of Spectroscopic Data for Comparison with Experimental Findings

The theoretical prediction of spectroscopic data is a pivotal aspect of modern computational chemistry, offering insights into molecular structure and properties that complement and guide experimental work. For the compound 3-ethoxy-4-methylbenzonitrile, computational methods, particularly Density Functional Theory (DFT), serve as powerful tools to simulate its infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic signatures. This approach allows for the assignment of experimental spectra, the prediction of spectral features for uncharacterized molecules, and a deeper understanding of the electronic structure and vibrational modes of the molecule.

The process begins with the in silico modeling of the this compound molecule. Its three-dimensional geometry is optimized to find the lowest energy conformation, which represents the most stable arrangement of its atoms. This optimization is typically performed using a specific level of theory, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electron orbitals.

Following geometry optimization, the computational model can be used to predict various spectroscopic data sets.

In silico Infrared (IR) Spectroscopy

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C≡N bond, the bending of C-H bonds on the aromatic ring, or the vibrations of the ethoxy and methyl groups. The calculation provides the frequency (typically in wavenumbers, cm⁻¹) and the intensity of each vibrational mode. These predicted frequencies are often scaled by a factor to correct for systematic errors inherent in the computational method and to improve agreement with experimental data. The resulting data can be plotted as a theoretical spectrum, providing a powerful reference for interpreting experimentally measured IR spectra.

A detailed analysis of the predicted vibrational modes for this compound would allow for the unambiguous assignment of key functional groups. For instance, the characteristic nitrile (C≡N) stretching frequency, aromatic C-C stretching, and the various C-H bending and stretching modes could be precisely identified.

In silico Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations determine the magnetic shielding around each nucleus relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). The predicted chemical shifts provide a direct comparison to experimental NMR data, aiding in the assignment of each peak in the spectrum to a specific hydrogen or carbon atom in the this compound structure. This is particularly valuable for complex aromatic substitution patterns where spectral interpretation can be challenging.

Data Tables of Predicted Spectroscopic Values

Detailed research studies employing these computational methods would typically present their findings in comprehensive data tables. These tables would systematically list the predicted vibrational frequencies and their corresponding assignments for IR spectroscopy, and the calculated chemical shifts for each nucleus in ¹H and ¹³C NMR spectroscopy.

Table 1: Hypothetical Representation of Theoretical ¹³C and ¹H NMR Chemical Shifts (δ) for this compound.

Atom NumberAtom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
1CData not available-
2CData not available-
3CData not available-
4CData not available-
5CData not availableData not available
6CData not availableData not available
7C (Nitrile)Data not available-
8C (Methyl)Data not availableData not available
9C (Ethoxy CH₂)Data not availableData not available
10C (Ethoxy CH₃)Data not availableData not available
11N (Nitrile)--
12O (Ethoxy)--

Table 2: Hypothetical Representation of Theoretical Infrared (IR) Vibrational Frequencies for this compound.

Predicted Frequency (cm⁻¹)Predicted IntensityVibrational Mode Assignment
Data not availableData not availableAromatic C-H stretch
Data not availableData not availableAliphatic C-H stretch (methyl/ethoxy)
Data not availableData not availableC≡N stretch (nitrile)
Data not availableData not availableAromatic C=C stretch
Data not availableData not availableC-O stretch (ethoxy)
Data not availableData not availableC-H bend

The completion of these tables with accurate, computationally derived values would provide a valuable resource for chemists and spectroscopists working with this compound, facilitating its identification and characterization in experimental settings.

Applications of 3 Ethoxy 4 Methylbenzonitrile in Advanced Materials and Catalysis Research

Role in Organic Electronic and Photonic Materials Research

Organic electronic and photonic materials are at the forefront of materials science, with applications ranging from flexible displays to efficient solar energy conversion. These materials often rely on organic molecules with specific electronic and optical properties, which can be tuned through precise chemical synthesis. Benzonitrile (B105546) derivatives, in general, are explored for these properties due to their electronic characteristics. However, specific research into 3-Ethoxy-4-methylbenzonitrile is not present in available scientific literature.

There is no available research data detailing the investigation or application of this compound in the field of liquid crystals.

There is no available research data on the potential or use of this compound as a material component in Organic Light-Emitting Diodes (OLEDs).

There is no available research data exploring this compound as a dye component in Dye-Sensitized Solar Cells (DSSCs).

Utilization in Catalysis Research

Catalysis research often involves the design and synthesis of novel ligands to control the activity and selectivity of metal catalysts. The nitrile group in benzonitrile derivatives can coordinate to metal centers, making them candidates for ligand scaffolds. These scaffolds can be tailored to influence the steric and electronic environment of the catalyst, which in turn affects reaction outcomes.

There is no available research data on the development or use of this compound as a ligand scaffold for metal complex catalysis.

There is no available research data investigating this compound in the context of reaction optimization or for mechanistic studies in catalysis.

Future Research Trajectories and Interdisciplinary Investigations of 3 Ethoxy 4 Methylbenzonitrile

Exploration of Novel and Efficient Synthetic Pathways

The development of efficient and scalable synthetic routes is fundamental to enabling further research and application of 3-Ethoxy-4-methylbenzonitrile. Current synthetic strategies for similarly substituted aromatic compounds often rely on multi-step processes. Future research could focus on optimizing these pathways and exploring novel, more direct methods. Key areas of investigation would include the development of green chemistry approaches that minimize waste and utilize less hazardous reagents.

Potential research trajectories include:

Catalyst Development: Investigating novel transition-metal catalysts (e.g., palladium, copper) for cross-coupling reactions to introduce the ethoxy or methyl groups with high regioselectivity.

Flow Chemistry: Adapting synthetic routes to continuous flow chemistry systems could offer benefits such as improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.

Below is a table outlining potential synthetic strategies that warrant exploration.

Synthetic Strategy Starting Material Key Reagents/Catalysts Potential Advantages
Nucleophilic Aromatic Substitution (SNAr) followed by Cyanation4-bromo-2-fluorotoluene1. Sodium ethoxide2. Copper(I) cyanideReadily available starting materials; well-established reaction types.
Sandmeyer Reaction3-Ethoxy-4-methylaniline1. NaNO2, HCl2. CuCNClassic and reliable method for introducing a nitrile group.
Suzuki or Buchwald-Hartwig Coupling3-Bromo-6-cyanotolueneSodium ethoxide, Pd or Cu catalystHigh efficiency and functional group tolerance of modern coupling reactions.

This table presents hypothetical pathways for research and is not based on published syntheses of this compound.

Development of Advanced Derivatization Methodologies for Diverse Functionalization

The functional groups of this compound—the nitrile, the aromatic ring, and the alkyl/alkoxy substituents—provide multiple sites for chemical modification. Developing a suite of derivatization methodologies is crucial for creating a library of novel compounds for screening in various applications, such as drug discovery or materials science.

Future derivatization research could focus on:

Nitrile Group Transformations: Exploring a wide range of reactions beyond simple hydrolysis or reduction. This could include cycloadditions to form heterocyclic structures like tetrazoles, or reactions with organometallic reagents to yield ketones.

Ring Functionalization: Investigating regioselective electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation) to introduce additional functional groups onto the benzene (B151609) ring. The directing effects of the existing ethoxy and methyl groups would be a key area of study.

Benzylic Position Modification: Functionalization of the methyl group via free-radical halogenation followed by nucleophilic substitution could introduce a variety of new functional groups, expanding the molecular diversity of the resulting derivatives.

The following table summarizes potential derivatization reactions.

Target Functional Group Reaction Type Reagents Product Class
Nitrile (-CN)HydrolysisH3O+ or OH-Carboxylic Acid / Amide
Nitrile (-CN)ReductionLiAlH4 or H2/NiPrimary Amine
Nitrile (-CN)Tetrazole FormationNaN3, NH4ClTetrazole
Aromatic RingElectrophilic NitrationHNO3, H2SO4Nitrobenzonitrile derivative
Aromatic RingElectrophilic HalogenationBr2, FeBr3Bromobenzonitrile derivative
Methyl Group (-CH3)Radical HalogenationN-Bromosuccinimide (NBS)Benzylic Bromide

This table illustrates potential chemical transformations for creating derivatives of this compound.

Integration with Emerging Spectroscopic and Imaging Techniques for Enhanced Characterization

Thorough characterization is essential for confirming the structure and purity of this compound and its derivatives. While standard techniques like NMR, IR, and mass spectrometry are foundational, integrating more advanced methods could provide deeper insights into the compound's properties and behavior.

Future research should involve:

Advanced NMR Spectroscopy: Employing 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, which is critical for structural confirmation of new derivatives.

Solid-State Characterization: If the compound or its derivatives are developed for materials applications, techniques like solid-state NMR and X-ray crystallography would be vital for understanding their structure and packing in the solid state.

Mass Spectrometry Imaging (MSI): For potential biomedical applications, MSI could be used to visualize the distribution of the compound or its metabolites within biological tissues, providing valuable pharmacokinetic information without the need for radiolabeling.

A table of expected spectroscopic data for the parent compound is provided below as a predictive guide for future characterization efforts.

Technique Expected Observations
1H NMRSignals for aromatic protons (3H), ethoxy group (-OCH2CH3, 5H), and methyl group (-CH3, 3H).
13C NMRSignals for aromatic carbons (6C), nitrile carbon (1C), ethoxy carbons (2C), and methyl carbon (1C).
IR SpectroscopyCharacteristic absorption bands for C≡N stretch, C-O ether stretch, and aromatic C-H bonds.
Mass SpectrometryA molecular ion peak corresponding to the exact mass of the C10H11NO formula.

This table is a prediction based on the chemical structure and has not been verified by experimental data.

Synergistic Approaches with Computational Chemistry for Predictive Modeling and Design

Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, saving time and resources. A synergistic approach combining computational modeling with experimental work would accelerate the investigation of this compound and its derivatives.

Key computational investigations could include:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecule's optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) to aid in experimental characterization.

Reaction Mechanism Modeling: Simulating potential synthetic and derivatization pathways to predict reaction barriers and identify the most promising routes, thereby guiding experimental design.

Quantitative Structure-Activity Relationship (QSAR): If a library of derivatives is synthesized and tested for a specific biological activity or material property, QSAR models could be developed to correlate molecular structure with function, enabling the rational design of more potent or effective compounds. nih.gov

Computational Method Research Goal Predicted Outputs
Density Functional Theory (DFT)Structural and Electronic CharacterizationOptimized molecular geometry, electrostatic potential map, NMR/IR spectra.
Transition State TheorySynthetic Pathway OptimizationReaction energy profiles, activation energies for competing pathways.
QSAR / Machine LearningPredictive Modeling of Activity/PropertiesModels correlating molecular descriptors with experimental data. nih.gov

Potential in Multifunctional Material Design and Engineering

The structural features of this compound, particularly the rigid aromatic ring and the polar nitrile group, suggest its potential as a building block for advanced materials. mdpi.com Research in this area would be highly interdisciplinary, bridging organic chemistry with materials science and engineering.

Future research could explore its use as a:

Monomer for High-Performance Polymers: The nitrile group can be polymerized or incorporated into polymer backbones to create materials with high thermal stability and specific dielectric properties.

Component of Liquid Crystals: Many benzonitrile (B105546) derivatives exhibit liquid crystalline phases. The specific substitution pattern of this compound could be investigated for the design of new liquid crystal materials for display technologies.

Precursor for Functional Materials: The compound could serve as a precursor for creating more complex functional materials, such as organic light-emitting diodes (OLEDs) or components of smart composites, where multiple functionalities are integrated into a single material system. nih.gov

Material Class Potential Role of this compound Target Properties
Polyaryletherketones (PAEKs) or similar polymersAs a comonomer to modify properties.Enhanced thermal stability, chemical resistance, dielectric performance.
Liquid CrystalsAs the core mesogenic unit.Specific phase transition temperatures, optical anisotropy.
Multifunctional CompositesAs a precursor to an organic matrix or functional filler.Lightweight, high strength, integrated sensing or energy storage. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-Ethoxy-4-methylbenzonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, ethoxy groups can be introduced via Williamson ether synthesis using 4-methyl-3-hydroxybenzonitrile and ethyl halides. Optimization includes:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require inert atmospheres to prevent decomposition .
  • Catalyst selection : Pd(PPh₃)₄ or CuI for coupling reactions enhances yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization ensures purity. Monitor progress via TLC and confirm structure with NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine experimental and computational techniques:

  • Spectroscopy :
    • FT-IR : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups .
    • NMR : ¹H NMR reveals methyl (δ ~2.3 ppm) and ethoxy (δ ~1.3–4.0 ppm) protons; ¹³C NMR confirms nitrile carbon (δ ~115 ppm) .
  • Computational Methods :
    • DFT : Calculate molecular electrostatic potential (MEP) to map electron-rich regions for reactivity analysis .
    • NBO : Analyze hyperconjugative interactions between substituents and the aromatic ring .

Advanced Research Questions

Q. How do steric and electronic effects of ethoxy and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The methyl group at the 4-position increases steric hindrance, potentially reducing accessibility to the nitrile group in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to mitigate this .
  • Electronic Effects : The electron-donating ethoxy group (via resonance) activates the ring toward electrophilic substitution but may deactivate the nitrile toward nucleophilic attack. DFT-based Fukui indices can predict electrophilic/nucleophilic sites .
  • Case Study : Compare reaction rates with analogs (e.g., 3-methoxy vs. 3-ethoxy derivatives) to isolate substituent effects .

Q. How can contradictions in spectroscopic or computational data for this compound be resolved?

Methodological Answer:

  • Validation Steps :
    • Reproduce Synthesis : Ensure consistent starting materials and conditions to rule out impurities .
    • Benchmark Calculations : Compare DFT-predicted NMR/IR spectra with experimental data; adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for accuracy .
    • Collaborative Analysis : Cross-validate data with independent labs or databases like NIST .
  • Example : If reported melting points vary, perform DSC analysis to confirm thermal behavior .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent hydrolysis of the nitrile group .
  • Waste Disposal : Neutralize nitrile-containing waste with alkaline hypochlorite before disposal .

Q. How can computational modeling predict the drug-likeness or environmental toxicity of this compound?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to calculate logP (lipophilicity), topological polar surface area (TPSA), and cytochrome P450 interactions .
  • Ecotoxicity : Employ QSAR models (e.g., EPA’s EPI Suite) to estimate biodegradability and aquatic toxicity based on structural fragments .
  • Case Study : Compare predicted vs. experimental IC₅₀ values in enzyme inhibition assays to validate models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.